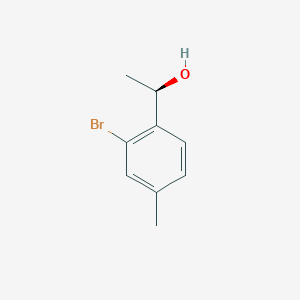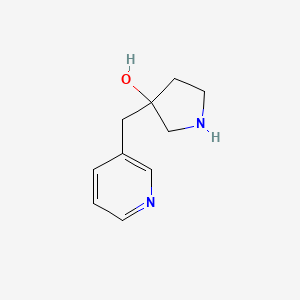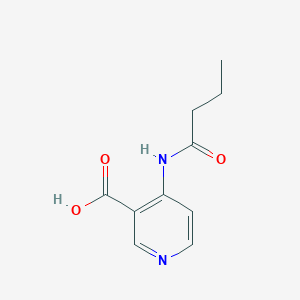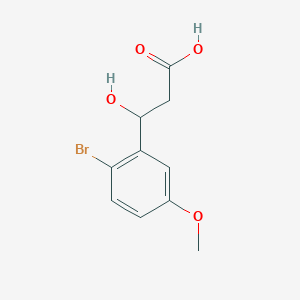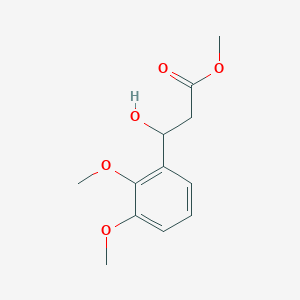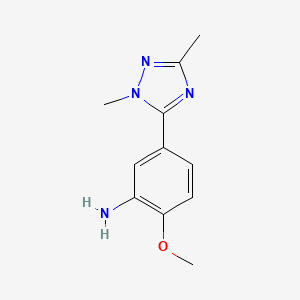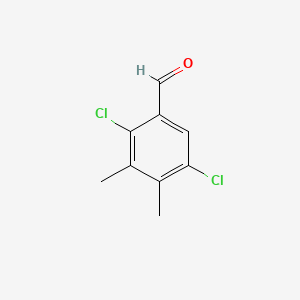
2,5-Dichloro-3,4-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol . This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzaldehyde core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
准备方法
The synthesis of 2,5-Dichloro-3,4-dimethylbenzaldehyde can be achieved through several methods. One common synthetic route involves the chlorination of 3,4-dimethylbenzaldehyde using chlorine gas in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity .
化学反应分析
2,5-Dichloro-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
2,5-Dichloro-3,4-dimethylbenzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-Dichloro-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
相似化合物的比较
2,5-Dichloro-3,4-dimethylbenzaldehyde can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-dimethylbenzaldehyde: This compound has a similar structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
2,5-Dichloro-3,4-dimethylbenzoic acid: This is the oxidized form of this compound and has different chemical properties and uses.
3,4-Dimethylbenzaldehyde: Lacking the chlorine atoms, this compound exhibits different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C9H8Cl2O |
|---|---|
分子量 |
203.06 g/mol |
IUPAC 名称 |
2,5-dichloro-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O/c1-5-6(2)9(11)7(4-12)3-8(5)10/h3-4H,1-2H3 |
InChI 键 |
CRXWCUDTTSCDSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1C)Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


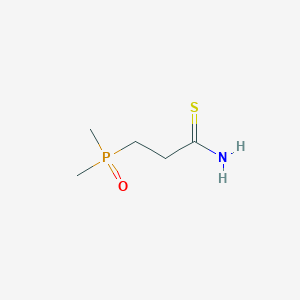
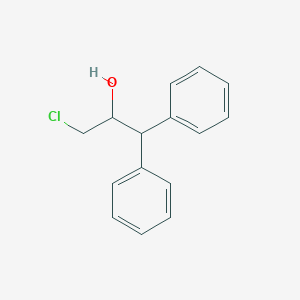

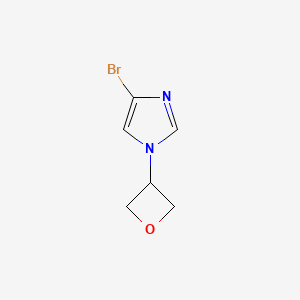

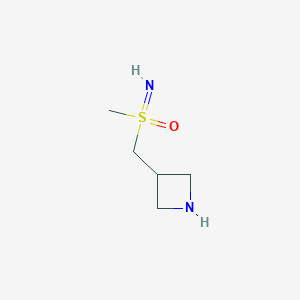
![6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide](/img/structure/B15315365.png)
